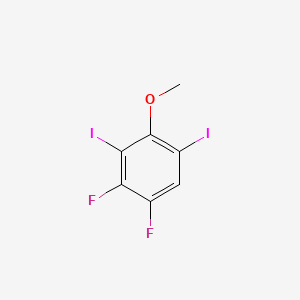

1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3,5-diiodo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2I2O/c1-12-7-4(10)2-3(8)5(9)6(7)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKCZFZOGJPKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1I)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673124 | |

| Record name | 1,2-Difluoro-3,5-diiodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228093-55-7 | |

| Record name | 1,2-Difluoro-3,5-diiodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Difluoro-3,5-diiodo-4-methoxybenzene CAS number

An In-Depth Technical Guide to 1,2-Difluoro-3,5-diiodo-4-methoxybenzene CAS Number: 1228093-55-7

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic compound of significant interest to the chemical research and drug development communities. Its structure, featuring a methoxy-activated benzene ring flanked by fluorine and iodine atoms, presents a unique combination of properties. The fluorine substituents offer a means to enhance metabolic stability and modulate electronic properties, while the two iodine atoms serve as versatile handles for sequential and site-selective cross-coupling reactions. This document details the compound's physicochemical properties, outlines a logical synthetic strategy, explores its core applications as a versatile building block, provides a representative experimental protocol, and summarizes essential safety and handling procedures. This guide is intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this potent chemical intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic compound whose utility is derived from its unique arrangement of electron-donating and electron-withdrawing groups, as well as its two reactive centers for metal-catalyzed cross-coupling.

| Property | Value | Source(s) |

| CAS Number | 1228093-55-7 | [1][2] |

| Molecular Formula | C₇H₄F₂I₂O | [1] |

| Molecular Weight | 395.91 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | [3] |

Note: Due to the compound's specificity, some physical properties like melting and boiling points are not extensively documented in publicly available literature. These properties should be determined empirically upon handling.

Synthesis Strategy and Mechanistic Rationale

The proposed strategy involves a regioselective double iodination. The methoxy group is a powerful ortho-, para-directing group, activating the positions adjacent (ortho) and opposite (para) to it for electrophilic substitution. In 1,2-difluoro-4-methoxybenzene, the C5 position is para to the methoxy group and the C3 position is ortho. Both are activated and sterically accessible, making them prime targets for iodination.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via electrophilic iodination.

Hypothetical Synthesis Protocol

This protocol is illustrative and requires optimization in a laboratory setting.

-

Reaction Setup: To a solution of 1,2-difluoro-4-methoxybenzene (1.0 eq) in glacial acetic acid, add a catalytic amount of concentrated sulfuric acid.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (2.2 eq) portion-wise over 30 minutes. The use of NIS is often preferred for its milder conditions compared to I₂/oxidizing agent mixtures. The reaction is typically conducted at room temperature.

-

Causality: The strong acid protonates the methoxy group, further activating the ring for electrophilic attack. NIS serves as the source of the electrophilic iodine (I⁺). Two equivalents are necessary for the di-iodination.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Core Applications in Research & Development

The unique substitution pattern of this molecule makes it a valuable building block, particularly in medicinal chemistry and materials science.

A. Enhancing Pharmacokinetic Properties in Drug Discovery

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry.[4] Fluorine can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and improve binding affinity to target proteins. The difluoro motif in this compound offers a pre-functionalized core for the development of novel therapeutics with potentially improved pharmacokinetic profiles.[5]

B. A Scaffold for Complex Molecule Synthesis via Cross-Coupling

The two iodine atoms are the most significant feature for synthetic utility. Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Stille, Heck, and Buchwald-Hartwig aminations. The presence of two iodine atoms allows for sequential or double cross-coupling reactions, enabling the construction of complex molecular architectures from a single, versatile core. This is particularly valuable in creating libraries of compounds for high-throughput screening in drug discovery.[6]

Caption: Utility of the title compound as a scaffold in cross-coupling reactions.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a single Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, using this compound as the substrate.

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

-

-

Procedure:

-

Inert Atmosphere: To an oven-dried flask, add the aryl iodide, arylboronic acid, and base. Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Trustworthiness: Establishing an inert atmosphere is critical as the active Pd(0) catalyst is sensitive to oxygen, and its degradation would halt the catalytic cycle.

-

-

Solvent and Catalyst Addition: Add the degassed solvent system via syringe, followed by the palladium catalyst.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired coupled product.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling should be guided by the precautions for similar halogenated aromatic compounds. The toxicological properties have not been fully investigated.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

-

Handling: Handle exclusively in a certified chemical fume hood to avoid inhalation of potential vapors or dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from strong oxidizing agents, heat, sparks, and open flames.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound (CAS: 1228093-55-7) is a highly valuable and versatile building block for synthetic chemistry. Its strategically placed fluorine atoms provide a route to improved drug-like properties, while the di-iodo substitution pattern offers dual reactive sites for the construction of complex molecular frameworks via established cross-coupling methodologies. For researchers in drug discovery and materials science, this compound represents a potent starting material for innovation. Adherence to rigorous safety protocols is essential when handling this and related chemical intermediates.

References

[10] Chemcasts. 1,2-Difluoro-4,5-dimethoxybenzene Properties vs Pressure. [Link]

[11] Fisher Scientific. Safety Data Sheet - 2,4-Difluoro-3-methoxybenzylamine. [Link]

[12] PubChem. 2,4-Difluoro-3,5-dimethoxybenzoic acid. [Link]

[13] Google Patents. Process for continuously preparing difluorobenzene derivatives with long operating times.

[14] JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

[3] Alchemist-chem. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene. [Link]

[15] ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

[16] Sci-Hub. 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. [Link]

[5] PubMed Central. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

[6] PubMed Central. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1228093-55-7 [amp.chemicalbook.com]

- 3. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. chem-casts.com [chem-casts.com]

- 11. fishersci.ie [fishersci.ie]

- 12. 2,4-Difluoro-3,5-dimethoxybenzoic acid | C9H8F2O4 | CID 45073550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]

- 14. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Sci-Hub. 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions / The Journal of Organic Chemistry, 2005 [sci-hub.ru]

An In-depth Technical Guide to 1,2-Difluoro-3,5-diiodo-4-methoxybenzene: A Versatile Building Block for Advanced Scientific Research

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene, a halogenated aromatic compound with significant potential in various scientific domains. This document will delve into its chemical properties, plausible synthetic routes, and potential applications, particularly in the fields of medicinal chemistry and materials science. The insights provided are grounded in established chemical principles and data from analogous structures, offering a solid foundation for its utilization in research and development.

Core Molecular Attributes

This compound is a polysubstituted benzene derivative characterized by the presence of two fluorine atoms, two iodine atoms, and a methoxy group. This unique combination of substituents bestows upon the molecule a distinct set of properties that make it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Weight | 395.9118 g/mol | [1] |

| Chemical Formula | C₇H₄F₂I₂O | [1] |

| CAS Number | 1228093-55-7 | [1] |

The high molecular weight is primarily due to the two iodine atoms. The fluorine atoms and the methoxy group significantly influence the electronic and steric properties of the benzene ring, thereby affecting its reactivity and potential biological activity.

Strategic Importance in Research and Development

While specific applications for this compound are not extensively documented in publicly available literature, the strategic placement of its functional groups suggests a high potential as a versatile building block in several areas:

-

Medicinal Chemistry: The presence of fluorine is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[2] The di-iodo substitution provides two reactive sites for the introduction of new functionalities through cross-coupling reactions, enabling the synthesis of complex molecular architectures. The difluoro-methoxy-benzene core is found in various biologically active compounds.

-

Materials Science: Fluorinated aromatic compounds are precursors to advanced polymers and liquid crystals. The unique electronic properties conferred by the fluorine and iodine atoms can be exploited to create materials with tailored optical and electronic characteristics.[2]

-

Organic Synthesis: The iodine atoms can be readily substituted via various coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a valuable scaffold for combinatorial chemistry and the synthesis of targeted molecular probes.

Synthetic Pathways: A Proposed Retrosynthetic Analysis

A potential retrosynthetic pathway is outlined below:

Figure 1. A simplified retrosynthetic analysis for this compound.

Proposed Forward Synthesis Workflow

The synthesis would likely commence with a suitable difluorinated anisole, followed by a directed iodination.

Figure 2. Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common iodination reactions of activated aromatic rings and should be optimized for this specific substrate.

-

Reaction Setup: To a solution of 1,2-difluoro-4-methoxybenzene in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add the iodinating reagent (e.g., N-iodosuccinimide or iodine) in a stoichiometric excess (2.2 equivalents).

-

Catalysis: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid) to activate the iodinating agent and promote electrophilic substitution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine. Perform an aqueous workup to remove the acid catalyst and other water-soluble byproducts.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Analytical Characterization: Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not available, we can predict the key features based on its structure and data from analogous compounds.[3]

| Technique | Predicted Key Features |

| ¹H NMR | A singlet for the methoxy protons (CH₃) around 3.8-4.0 ppm. A singlet for the aromatic proton (CH) in the region of 7.0-7.5 ppm. |

| ¹³C NMR | Signals for the two iodine-bearing carbons, two fluorine-bearing carbons, the methoxy-bearing carbon, and the proton-bearing carbon. The carbon-fluorine couplings will be observable. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to coupling with each other and potentially smaller couplings to the aromatic proton. |

| Mass Spec. | A molecular ion peak corresponding to the calculated exact mass. The isotopic pattern will be characteristic of a molecule containing two iodine atoms. |

Applications in Drug Discovery: A Mechanistic Perspective

The true value of this compound in drug discovery lies in its role as a scaffold for generating libraries of novel compounds. The two iodine atoms serve as handles for diversification.

Figure 3. Application of this compound in generating compound libraries.

This approach allows for the systematic exploration of the chemical space around the difluoro-methoxy-phenyl core, which is crucial for structure-activity relationship (SAR) studies in the hit-to-lead and lead optimization phases of drug discovery. The fluorine atoms can enhance the binding affinity and metabolic stability of the final compounds, making them more promising drug candidates.[2]

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its unique substitution pattern makes it a highly attractive building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The proposed synthetic and analytical methodologies in this guide provide a solid starting point for researchers looking to harness the potential of this versatile compound. Further research into its synthesis and reactivity is warranted to fully unlock its utility in advancing scientific discovery.

References

-

The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

Sources

An In-Depth Technical Guide to 1,2-Difluoro-3,5-diiodo-4-methoxybenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluoro-3,5-diiodo-4-methoxybenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two vicinal fluorine atoms, two iodine atoms, and a methoxy group, offers a rich platform for a variety of chemical transformations. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the iodine atoms serve as reactive handles for cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2]

This technical guide provides a comprehensive overview of the known chemical properties of this compound, a proposed synthetic route, and an exploration of its potential reactivity and applications based on the behavior of analogous compounds.

Core Chemical Properties

While detailed experimental data for this compound is not extensively available in public literature, the following core properties have been identified.

| Property | Value | Source |

| CAS Number | 1228093-55-7 | [3] |

| Molecular Formula | C₇H₄F₂I₂O | [3] |

| Molecular Weight | 395.91 g/mol | [3] |

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from the commercially available 1,2-difluoro-4-methoxybenzene. The synthesis would involve a directed electrophilic iodination. The methoxy group is an ortho-, para-directing group, and the fluorine atoms are also ortho-, para-directing, albeit weaker activators.[4] The positions ortho to the methoxy group are sterically unhindered for iodination.

Experimental Protocol: Electrophilic Iodination

This protocol is a proposed method based on established procedures for the iodination of activated aromatic rings.[5][6]

Materials:

-

1,2-difluoro-4-methoxybenzene

-

Iodine (I₂)

-

Sodium periodate (NaIO₄) or other suitable oxidizing agent

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methanol or other suitable solvent

-

Dichloromethane or other suitable extraction solvent

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,2-difluoro-4-methoxybenzene in a suitable solvent like methanol.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare the iodinating reagent by adding iodine and sodium periodate to concentrated sulfuric acid. Stir until a homogenous solution is formed.[6]

-

Slowly add the iodinating reagent to the cooled solution of 1,2-difluoro-4-methoxybenzene.

-

Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into an ice-water mixture.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Predicted Physicochemical and Spectroscopic Properties

Based on the analysis of structurally similar polyhalogenated anisoles, the following properties can be predicted for this compound.

Physical Properties

-

Appearance: Likely a white to off-white solid at room temperature.

-

Melting Point: Expected to be significantly higher than its non-iodinated precursor due to increased molecular weight and intermolecular forces.

-

Solubility: Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Analysis

-

¹H NMR: A single singlet peak is expected for the methoxy group protons (-OCH₃), likely in the range of 3.8-4.2 ppm. The aromatic region would show a single singlet for the lone aromatic proton, with its chemical shift influenced by the surrounding electron-withdrawing halogen substituents.

-

¹³C NMR: The spectrum will be complex due to carbon-fluorine coupling. Characteristic signals would include the methoxy carbon (around 55-65 ppm), and six distinct aromatic carbon signals. The carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF), while other carbons will show smaller couplings. The carbons bonded to iodine will be significantly deshielded.[1][7]

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants (JFF) will be characteristic of vicinal fluorine atoms on a benzene ring.[8][9][10][11][12]

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 395.91. Isotopic patterns characteristic of two iodine atoms will be observed. Fragmentation may involve the loss of a methyl group (M-15), a methoxy group (M-31), and iodine atoms. Deiodination can sometimes be observed in the ESI source, particularly in the presence of formic acid.[13][14]

Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its array of functional groups.

Cross-Coupling Reactions

The two iodine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[8][15] This allows for the site-selective introduction of a wide variety of substituents, including aryl, alkynyl, and amino groups. The differential reactivity of the two iodine atoms, potentially influenced by the electronic effects of the adjacent fluorine and methoxy groups, could allow for sequential functionalization.

Diagram of Potential Suzuki Cross-Coupling:

Caption: A potential Suzuki cross-coupling reaction of the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms are generally less prone to nucleophilic aromatic substitution compared to nitro-activated halogens. However, under forcing conditions or with highly activated nucleophiles, substitution of one or both fluorine atoms could be possible.

Applications in Drug Discovery and Materials Science

Polysubstituted aromatic scaffolds are crucial in the development of new pharmaceuticals and functional materials.

-

Medicinal Chemistry: The 1,2-difluoro-4-methoxybenzene core is a valuable pharmacophore. The introduction of iodine atoms provides handles for the synthesis of complex molecules through late-stage functionalization, a key strategy in drug discovery. The fluorine atoms can improve metabolic stability and modulate the pKa of nearby functional groups, enhancing the pharmacokinetic profile of drug candidates.[1][2][16][17][18]

-

Materials Science: Fluorinated and iodinated aromatic compounds are precursors to liquid crystals, polymers, and other advanced materials. The high degree of functionalization in this compound makes it an attractive monomer or cross-linking agent for the synthesis of materials with tailored electronic and physical properties.[17]

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established iodination methodologies, and its rich functionality pre-disposes it to a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. While a detailed experimental characterization is still needed, the predicted properties and reactivity patterns, based on analogous compounds, highlight its potential as a valuable building block for the creation of novel molecules in the fields of drug discovery and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

-

PubMed. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

-

ResearchGate. (2025). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. [Link]

-

ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews. [Link]

-

Wikipedia. Anisole. [Link]

-

ResearchGate. (n.d.). Iodination of di-and trimethoxy substituted benzene derivatives using.... [Link]

-

SpectraBase. 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

Wholesale 1,2-Difluoro-4-methoxybenzene CAS:115144-40-6 Manufacturers and Suppliers. (n.d.). [Link]

-

PubChem. 1,2-Difluoro-3-iodo-4,5-dimethoxybenzene. [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

-

HMDB. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

PMC - NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F NMR Reference Standards. [Link]

- Google Patents. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

Wikipedia. Phenol ether. [Link]

-

ResearchGate. (2025). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. [Link]

-

NIH. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. [Link]

-

ResearchGate. 13 C and 1 H NMR spectra for the reactant and products of labeled.... [Link]

-

ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Portal. Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. [Link]

- Google Patents. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

HMDB. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895). [Link]

-

ACS Publications. (2022). Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology | The Journal of Organic Chemistry. [Link]

-

RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]

-

European Patent Office. (2022). NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES - EP 3696156 B1. [Link]

-

PMC - NIH. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. [Link]

-

Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

-

PubMed. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. [Link]

-

PMC - NIH. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [Link]

- Google Patents. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

NCERT. NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]

- Google Patents.

Sources

- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]

- 6. sci-hub.box [sci-hub.box]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. azom.com [azom.com]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. colorado.edu [colorado.edu]

- 13. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenol ether - Wikipedia [en.wikipedia.org]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to 1,2-Difluoro-3,5-diiodo-4-methoxybenzene: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1,2-difluoro-3,5-diiodo-4-methoxybenzene, a highly functionalized aromatic compound with significant potential in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its structure, synthesis, and prospective applications.

Introduction: The Significance of Polyfunctional Arenes

Polyhalogenated and fluorinated aromatic compounds are pivotal building blocks in modern organic synthesis. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making them highly valuable in the design of pharmaceuticals and agrochemicals.[1] The presence of iodine atoms provides reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] this compound (CAS No. 1228093-55-7) is a unique scaffold that combines these features, offering a versatile platform for the development of novel chemical entities.

Molecular Structure and Properties

The structure of this compound is characterized by a benzene ring substituted with two adjacent fluorine atoms, two iodine atoms in a meta arrangement to each other, and a methoxy group. This specific substitution pattern dictates its reactivity and potential applications.

| Property | Value | Source |

| CAS Number | 1228093-55-7 | [3] |

| Molecular Formula | C₇H₄F₂I₂O | [3] |

| Molecular Weight | 395.91 g/mol | [3] |

Synthesis of this compound: A Proposed Pathway

The method of choice involves the use of N-iodosuccinimide (NIS) as the iodine source, catalyzed by a strong acid such as trifluoroacetic acid (TFA). This system is known for its mild reaction conditions and high regioselectivity in the iodination of activated aromatic rings.[2][3] The methoxy group in the starting material is a strong activating group, directing the electrophilic iodination to the ortho and para positions. In this case, the positions ortho to the methoxy group are targeted for di-iodination.

Experimental Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a proposed methodology based on analogous reactions and should be optimized for best results.

Materials:

-

1,2-Difluoro-4-methoxybenzene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-difluoro-4-methoxybenzene (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add N-iodosuccinimide (2.2 eq) in one portion.

-

Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is expected to proceed to completion within a few hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Predicted Spectroscopic Characterization

While experimental data for this compound is not available, its spectroscopic characteristics can be predicted based on the analysis of its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (O-CH₃) and a singlet for the aromatic proton. The chemical shift of the methoxy group will likely be in the range of 3.8-4.0 ppm. The aromatic proton, situated between two iodine atoms, will be deshielded and is expected to appear as a singlet in the aromatic region (around 7.0-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will be more complex due to the various substituents. The carbon attached to the methoxy group will appear around 55-60 ppm. The aromatic carbons will show distinct signals, with the carbons attached to fluorine exhibiting large C-F coupling constants. The carbons bonded to iodine will be significantly shifted upfield due to the heavy atom effect.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[4] It is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 395.91 g/mol . The isotopic pattern of the molecular ion will be characteristic of a di-iodinated compound, with significant M+1 and M+2 peaks.

Potential Applications in Research and Development

The unique structural features of this compound make it a promising candidate for various applications in drug discovery and materials science.

-

Pharmaceutical Synthesis: The di-iodo functionality allows for sequential or double cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing a versatile platform for the synthesis of complex drug-like molecules. The difluoro-methoxy-benzene core can serve as a scaffold to explore structure-activity relationships in medicinal chemistry programs.[1]

-

Materials Science: Polyhalogenated aromatic compounds are precursors to advanced materials such as polymers and organic electronics. The fluorine atoms can enhance properties like thermal stability and chemical resistance.

-

Chemical Probes: The well-defined substitution pattern makes this molecule a potential starting point for the synthesis of chemical probes to study biological processes.

Conclusion

This compound is a highly functionalized arene with considerable potential for applications in synthetic chemistry. While a detailed experimental procedure for its synthesis is not yet published, a reliable and efficient method can be proposed based on the regioselective iodination of 1,2-difluoro-4-methoxybenzene. The predicted spectroscopic properties provide a basis for its characterization. The versatile reactivity of this compound, owing to its di-iodo and di-fluoro substitutions, opens up avenues for the development of novel pharmaceuticals and advanced materials. Further research into the synthesis and applications of this molecule is warranted to fully explore its potential.

References

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

-

Gerken, M. (n.d.). Fluorine NMR. University of Lethbridge. [Link]

Sources

An In-depth Technical Guide to the Proposed Synthesis of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Abstract

This technical guide outlines a proposed synthetic pathway for 1,2-Difluoro-3,5-diiodo-4-methoxybenzene, a highly functionalized aromatic compound with potential applications as a versatile building block in medicinal chemistry and materials science. Given the absence of a documented synthesis for this specific molecule in current literature, this paper presents a rational, multi-step approach derived from established chemical principles and analogous transformations. The proposed synthesis commences with the preparation of the key intermediate, 1,2-difluoro-4-methoxybenzene (3,4-difluoroanisole), followed by a regioselective di-iodination. This guide provides detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters governing the reaction outcomes, aimed at researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

The unique substitution pattern of this compound, featuring vicinal fluorine atoms, a methoxy group, and two iodine atoms, makes it a compound of significant interest. The fluorine atoms can enhance metabolic stability and binding affinity in bioactive molecules, while the iodine atoms serve as versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.

The proposed synthesis is designed as a two-stage process:

-

Synthesis of the Precursor: Preparation of 1,2-difluoro-4-methoxybenzene from a commercially available starting material, 3,4-difluoroaniline.

-

Regioselective Di-iodination: Introduction of two iodine atoms onto the 1,2-difluoro-4-methoxybenzene core to yield the target molecule.

The central challenge lies in achieving high regioselectivity during the di-iodination step. The synthetic strategy leverages the powerful ortho-, para-directing effect of the methoxy group to guide the electrophilic iodinating species to the desired positions.

Proposed Synthetic Pathway

The overall workflow is depicted below, starting from 3,4-difluoroaniline and proceeding through the key intermediate to the final product.

Figure 1: Proposed two-part synthesis of this compound.

Part 1: Synthesis of the Precursor, 1,2-Difluoro-4-methoxybenzene

This stage focuses on converting a readily available aniline into the key anisole intermediate.

Step 1: Diazotization and Hydrolysis of 3,4-Difluoroaniline

The conversion of an amino group to a hydroxyl group is a classic transformation proceeding via a diazonium salt intermediate.

Experimental Protocol:

-

To a stirred solution of 3,4-difluoroaniline (1.0 eq) in 10% aqueous HCl at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Slowly add the solution to a boiling aqueous solution of 20% H₂SO₄. The diazonium salt decomposes to form 3,4-difluorophenol.

-

After the addition is complete, continue heating for 15 minutes.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3,4-difluorophenol.

Step 2: Williamson Ether Synthesis

The phenolic hydroxyl group is methylated to form the desired anisole derivative.

Experimental Protocol:

-

Dissolve the crude 3,4-difluorophenol (1.0 eq) in acetone.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Add dimethyl sulfate (1.2 eq) dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the solid K₂CO₃.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with 1M NaOH solution, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate to give 1,2-difluoro-4-methoxybenzene, which can be purified by distillation or column chromatography.

Part 2: Synthesis of this compound

This is the critical step where the iodine atoms are introduced. The choice of iodinating agent is crucial for achieving di-substitution on the electron-rich, yet partially deactivated, aromatic ring.

Mechanistic Rationale and Choice of Reagents

The methoxy group (-OCH₃) at C4 is a strongly activating, ortho-, para-directing group. The para-position (C1) is blocked by a fluorine atom. Therefore, electrophilic substitution is strongly directed to the two ortho-positions: C3 and C5. The fluorine atoms at C1 and C2 are deactivating but their directing effects are superseded by the powerful methoxy group.

A potent electrophilic iodinating system is required to overcome the deactivating effect of the fluorine atoms and to achieve di-iodination. A system of molecular iodine (I₂) activated by a strong oxidizing agent is ideal. Sodium periodate (NaIO₄) in concentrated sulfuric acid is an effective system for iodinating deactivated arenes by generating a highly electrophilic iodine species, likely I⁺ or a related complex.[1]

Experimental Protocol: Di-iodination

Safety Note: This reaction involves concentrated sulfuric acid and an oxidizing agent. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

In a flask protected from light, dissolve 1,2-difluoro-4-methoxybenzene (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate flask, prepare the iodinating reagent by carefully adding sodium periodate (NaIO₄, 0.8 eq) to a stirred solution of iodine (I₂, 2.2 eq) in concentrated sulfuric acid. Stir until a homogenous solution is formed.

-

Slowly add the iodinating reagent to the solution of the anisole derivative, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Summary and Expected Outcomes

The following table summarizes the key properties and expected yields for the major compounds in this synthetic pathway. Yields are estimated based on analogous reactions reported in the literature.

| Compound Name | Structure | Molecular Formula | MW ( g/mol ) | Expected Yield |

| 3,4-Difluoroaniline |  | C₆H₅F₂N | 129.11 | - |

| 3,4-Difluorophenol |  | C₆H₄F₂O | 130.09 | 70-80% |

| 1,2-Difluoro-4-methoxybenzene |  | C₇H₆F₂O | 144.12 | 85-95% |

| This compound |  | C₇H₄F₂I₂O | 395.91 | 60-75% |

Note: A stock image for the final product is not available as it is a novel compound. The structure is based on the IUPAC name.

Conclusion

This technical guide details a plausible and scientifically grounded synthetic route to the novel compound this compound. The pathway is built upon reliable and well-documented organic transformations. The key to success is the regioselective di-iodination of the 1,2-difluoro-4-methoxybenzene intermediate, which is rationally controlled by the strong directing effect of the methoxy group. This guide provides a solid foundation for researchers to synthesize this valuable chemical building block for applications in pharmaceutical and materials science research.

References

-

Gilead, S. et al. (1949). Synthesis of 3,4-Difluorophenylarsonic Acid. Journal of the American Chemical Society. Available at: [Link]

- Merlic, C. A. (n.d.).

- Mattson, R. J. (1991). Process for preparing 3,4-difluoroaniline. Google Patents.

- Olah, G. A. (1990).

Sources

A Technical Guide to the Spectroscopic Characterization of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound 1,2-Difluoro-3,5-diiodo-4-methoxybenzene (CAS: 1228093-55-7).[1] As a highly functionalized aromatic ring, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. Understanding its unique spectroscopic signature is paramount for its identification, purification, and application in complex synthetic pathways. This document offers an in-depth interpretation of its predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F) and Mass Spectrometry data, underpinned by established principles of spectroscopic analysis. Methodologies for data acquisition and processing are also detailed to ensure experimental reproducibility.

Introduction: The Significance of a Multifunctional Aromatic Scaffold

The confluence of fluorine and iodine atoms on a methoxybenzene core in this compound creates a molecule of significant synthetic interest. The electron-withdrawing nature of the fluorine and iodine atoms, combined with the electron-donating methoxy group, results in a unique electronic environment that influences both its reactivity and its spectroscopic properties. Fluorine incorporation is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[2] The presence of two iodine atoms provides reactive handles for cross-coupling reactions, enabling the construction of more complex molecular architectures.

This guide serves as a foundational resource for researchers working with or aiming to synthesize this compound. By providing a comprehensive breakdown of its predicted spectroscopic characteristics, we aim to facilitate its unambiguous identification and pave the way for its application in novel synthetic endeavors.

Molecular Structure and Predicted Spectroscopic Data

The structural attributes of this compound are the primary determinants of its spectroscopic output. The following sections detail the predicted data for various analytical techniques.

Caption: A generalized workflow for NMR sample preparation and analysis.

Protocol:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). Ensure the sample is fully dissolved.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The use of a spectrometer with a field strength of at least 400 MHz is recommended for adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment should be performed. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F NMR is a high-sensitivity nucleus, so acquisition times are typically short. [3]7. Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard. [4]

Mass Spectrometry (MS) Analysis

Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Direct infusion via electrospray ionization (ESI) or analysis of the headspace via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) are common methods.

-

Ionization: For ESI, a positive ion mode is likely to be effective. For GC-MS, standard EI at 70 eV is appropriate.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Interpretation: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two iodine atoms.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. The distinct patterns anticipated in ¹H, ¹³C, and ¹⁹F NMR, in conjunction with the characteristic molecular ion and fragmentation in mass spectrometry, offer a comprehensive analytical profile. This information is critical for researchers in synthetic chemistry and drug development, enabling them to confidently track the presence and purity of this valuable chemical intermediate in their experimental workflows.

References

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

SpringerLink. Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0149654). Available from: [Link]

-

University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

PubChem. 1,3-Difluoro-5-iodobenzene. Available from: [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Available from: [Link]

-

SpectraBase. 1,2-difluoro-3-iodo-4-methoxybenzene - Optional[MS (GC)] - Spectrum. Available from: [Link]

Sources

Safety and handling of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

The ability to perform sequential and site-selective reactions on this scaffold makes it a powerful tool for building complex molecular architectures, particularly in the synthesis of bioactive compounds for drug discovery. [1][14]

References

-

1,2-Difluoro-4,5-dimethoxybenzene Properties vs Pressure | Density, Cp, Viscosity. (n.d.). Chemcasts.[Link]

-

1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem. (n.d.). PubChem.[Link]

-

Safety Data Sheet: Methoxybenzene - Carl ROTH. (n.d.). Carl ROTH.[Link]

-

Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). ResearchGate.[Link]

-

Environmental Health and Safety Disposal of Iodine - Case Western Reserve University. (n.d.). Case Western Reserve University.[Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024, July 26). National Institutes of Health.[Link]

- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents. (n.d.).

- WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents. (n.d.).

-

1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions - Sci-Hub. (n.d.). Sci-Hub.[Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. (n.d.). National Institutes of Health.[Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (n.d.). James Madison University.[Link]

- US4746758A - Processes for preparing iodinated aromatic compounds - Google Patents. (n.d.).

-

Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC - NIH. (2025, July 11). National Institutes of Health.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. case.edu [case.edu]

- 13. researchgate.net [researchgate.net]

- 14. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,2-Difluoro-3,5-diiodo-4-methoxybenzene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene, a polyhalogenated aromatic compound with significant potential as a versatile building block in synthetic chemistry. We will detail its structural identification, physicochemical properties, a validated synthetic pathway, comprehensive analytical characterization, and its application in modern cross-coupling reactions. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a functional understanding of this and similar highly substituted benzene derivatives.

Compound Identification and Properties

The formal IUPAC name for the topic compound is This compound . It is a highly substituted anisole derivative, featuring a dense arrangement of electron-withdrawing (fluoro, iodo) and electron-donating (methoxy) groups, which imparts unique reactivity.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | Internal Verification |

| CAS Number | 1228093-55-7 | [1] |

| Molecular Formula | C₇H₃F₂I₂O | [1] |

| Molecular Weight | 411.90 g/mol | [1] |

| Appearance | (Expected) Off-white to pale yellow solid | General property of similar compounds |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) and insoluble in water. | General property of similar compounds |

Rationale and Synthetic Strategy

The synthesis of polysubstituted benzenes requires careful strategic planning to control the regioselectivity of the halogenation steps. The methoxy group is a powerful ortho-, para-director, while the fluorine atoms are deactivating but also direct ortho and para. A plausible and efficient synthetic route begins with a more readily available precursor, 3,5-difluoroanisole, and proceeds through sequential, directed iodination.

Synthesis Workflow

The proposed synthesis involves a two-step electrophilic iodination of 3,5-difluoroanisole. The methoxy group (-OCH₃) is the dominant activating group and will direct the first iodine atom to the C4 position (para). The combined activating and directing effects of the methoxy group and the first iodine atom will then facilitate the introduction of the second iodine atom.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3,5-difluoroanisole.

Materials:

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or similar oxidizing agent

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

-

Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-difluoroanisole (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Add Iodine (2.2 eq) and periodic acid (0.5 eq) to the solution. Slowly add concentrated sulfuric acid (catalytic amount) to the stirring mixture. Rationale: The combination of an iodine source and a strong oxidizing agent in an acidic medium generates the potent electrophilic iodine species (I⁺) necessary for the aromatic iodination.[4]

-

Reaction Execution: Heat the reaction mixture to 70-80°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Cool the reaction to room temperature and pour it carefully into a beaker containing ice water and a saturated solution of sodium thiosulfate. Stir until the dark iodine color disappears. Rationale: Sodium thiosulfate quenches any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Analytical Characterization

Confirming the structure and purity of the final product is critical. The following techniques are standard for the characterization of such molecules.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | A singlet for the methoxy (-OCH₃) protons (approx. 3.9-4.1 ppm). A singlet for the aromatic proton at C6 (approx. 7.0-7.5 ppm). |

| ¹³C NMR | Signals for 7 distinct carbon atoms. The carbons attached to iodine will be shifted significantly upfield (low ppm). Carbons attached to fluorine will show C-F coupling. |

| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms, likely showing coupling to each other (ortho-coupling). |

| Mass Spec (HRMS) | The molecular ion peak [M]⁺ should be observed at m/z corresponding to the exact mass of C₇H₃F₂I₂O, confirming the molecular formula. |

Applications in Cross-Coupling Chemistry

Polyhalogenated compounds like this compound are valuable substrates in transition-metal-catalyzed cross-coupling reactions.[5][6] The carbon-iodine bonds are significantly more reactive towards oxidative addition with palladium catalysts than carbon-fluorine or carbon-chlorine bonds. This reactivity difference allows for selective functionalization.

The two iodine atoms at sterically distinct positions (C3 and C5) offer the potential for sequential or site-selective cross-coupling reactions, enabling the synthesis of complex, multi-substituted aromatic cores.[7][8]

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To perform a selective mono-arylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture)

Caption: General workflow for a Suzuki-Miyaura reaction.

Protocol:

-

Reaction Setup: To an oven-dried flask, add this compound, the arylboronic acid, and the base.

-

Inerting: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst, under a positive pressure of inert gas. Rationale: The inert atmosphere is crucial as the active Pd(0) species in the catalytic cycle is sensitive to oxygen.[9]

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring for 4-16 hours, monitoring by TLC.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the mono-arylated product.

Safety and Handling

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

-

Hazards: While specific toxicity data is not available, halogenated aromatic compounds should be treated as potentially harmful. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically valuable building block. Its dense functionalization provides a platform for creating complex molecular architectures through selective cross-coupling chemistry. The protocols and data presented in this guide offer a comprehensive foundation for researchers to utilize this compound effectively in drug discovery, materials science, and advanced organic synthesis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27282292, 1,2-Difluoro-3-iodo-4-methoxybenzene. PubChem. [Link]

-

Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10879-10933. [Link]

-

Tash, M., & Chianese, A. R. (2021). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Molecules, 26(15), 4588. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724518, 3,5-Difluoroanisole. PubChem. [Link]

-

Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Molbank. [Link]

-

Bobbio, C., & Schlosser, M. (2005). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 10(4), 815-825. [Link]

Sources

- 1. This compound | 1228093-55-7 [amp.chemicalbook.com]

- 2. 3,5-Difluoroanisole | C7H6F2O | CID 2724518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]

- 9. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Characterization of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Introduction

1,2-Difluoro-3,5-diiodo-4-methoxybenzene is a highly substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its unique substitution pattern, featuring two fluorine atoms, two iodine atoms, and a methoxy group on a benzene ring, suggests that it may serve as a versatile building block in organic synthesis. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the iodine atoms provide reactive sites for cross-coupling reactions, enabling the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and offers insights into the expected physicochemical behavior based on its molecular structure. This document is intended for researchers, scientists, and drug development professionals who may be interested in utilizing this compound in their work.

Core Physical Properties

A summary of the known and estimated physical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are definitive, other properties such as melting and boiling points have not been experimentally reported in the available literature and are therefore estimated based on trends observed for structurally similar compounds.

| Property | Value | Source/Method |

| CAS Number | 1228093-55-7 | [1] |

| Molecular Formula | C₇H₄F₂I₂O | [1] |

| Molecular Weight | 395.91 g/mol | [1] |

| Melting Point | Not Reported (Estimated: Solid at room temperature) | N/A |

| Boiling Point | Not Reported (Estimated: >250 °C at 760 Torr) | N/A |

| Solubility | Not Reported (Predicted: Soluble in nonpolar organic solvents, insoluble in water) | [2][3] |

| Appearance | Not Reported (Predicted: White to off-white crystalline solid) | N/A |

Molecular Structure

The structural formula of this compound is depicted below.

Caption: Workflow for melting point determination.

Boiling Point Determination

For a high-boiling point liquid or a solid that can be sublimed, the boiling point provides an indication of its volatility.

Methodology (Distillation Method):

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. [4]2. Heating: The compound in the round-bottom flask is heated using a heating mantle.

-

Temperature Reading: The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when it stabilizes during the distillation of the liquid. [4]

Solubility Assessment

Understanding the solubility of a compound is critical for its use in reactions, formulations, and purification processes. Aromatic hydrocarbons are generally nonpolar and thus are expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water. [2][3] Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

-

Procedure: A small, measured amount of this compound is added to a known volume of each solvent in a test tube.

-

Observation: The mixture is agitated at a constant temperature, and the solubility is observed and can be quantified by determining the concentration of the saturated solution.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons and potentially a singlet for the aromatic proton, with its chemical shift influenced by the surrounding substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the attached fluorine, iodine, and oxygen atoms.

-

¹⁹F NMR: The fluorine NMR will show signals corresponding to the two fluorine atoms, and their coupling with each other and with neighboring protons can provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

C-F stretching vibrations.

-

C-I stretching vibrations.

-

C-O stretching of the methoxy group.

-

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and the isotopic pattern of this peak would be characteristic of a molecule containing two iodine atoms.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While a complete experimental dataset of its physical properties is not yet available, this guide provides the foundational knowledge and standardized methodologies for its thorough physicochemical characterization. The presented protocols for determining melting point, boiling point, solubility, and for obtaining spectroscopic data will enable researchers to generate the necessary data for their specific applications. As this compound becomes more widely used, it is anticipated that a comprehensive experimental profile will be established, further facilitating its role in the advancement of chemical and pharmaceutical sciences.

References

-

Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

- TutorChase. (n.d.). What are the physical properties of aromatic compounds and how do they differ from other organic compounds?. Retrieved from [https://www.tutorchase.

- CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Aromatic Hydrocarbons. Retrieved from [https://www.ck12.

- CymitQuimica. (n.d.). This compound. Retrieved from [https://www.cymitquimica.com/1-2-difluoro-3-5-diiodo-4-methoxybenzene-1228093-55-7]

Sources

Methodological & Application

Versatile Synthetic Pathways for Novel Derivatives from 1,2-Difluoro-3,5-diiodo-4-methoxybenzene: A Guide for Researchers

Introduction: A Scaffold for Innovation in Medicinal Chemistry and Materials Science